Cas no 1019585-19-3 (N-cyclopentyl-2,5-difluoroaniline)
N-cyclopentyl-2,5-difluoroaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-cyclopentyl-2,5-difluoro-
- N-cyclopentyl-2,5-difluoroaniline
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- Inchi: 1S/C11H13F2N/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2
- InChI Key: SBJBVEUXQPJPKT-UHFFFAOYSA-N
- SMILES: C1(NC2CCCC2)=CC(F)=CC=C1F
Computed Properties
- Exact Mass: 197.102
- Monoisotopic Mass: 197.102
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
N-cyclopentyl-2,5-difluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164838-0.05g |
N-cyclopentyl-2,5-difluoroaniline |
1019585-19-3 | 0.05g |
$612.0 | 2023-02-17 | ||
| Enamine | EN300-164838-0.1g |
N-cyclopentyl-2,5-difluoroaniline |
1019585-19-3 | 0.1g |
$640.0 | 2023-02-17 | ||
| Enamine | EN300-164838-0.25g |
N-cyclopentyl-2,5-difluoroaniline |
1019585-19-3 | 0.25g |
$670.0 | 2023-02-17 | ||
| Enamine | EN300-164838-0.5g |
N-cyclopentyl-2,5-difluoroaniline |
1019585-19-3 | 0.5g |
$699.0 | 2023-02-17 | ||
| Enamine | EN300-164838-1.0g |
N-cyclopentyl-2,5-difluoroaniline |
1019585-19-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-164838-2.5g |
N-cyclopentyl-2,5-difluoroaniline |
1019585-19-3 | 2.5g |
$1428.0 | 2023-02-17 | ||
| Enamine | EN300-164838-5.0g |
N-cyclopentyl-2,5-difluoroaniline |
1019585-19-3 | 5.0g |
$2110.0 | 2023-02-17 | ||
| Enamine | EN300-164838-10.0g |
N-cyclopentyl-2,5-difluoroaniline |
1019585-19-3 | 10.0g |
$3131.0 | 2023-02-17 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01004970-1g |
N-Cyclopentyl-2,5-difluoroaniline |
1019585-19-3 | 95% | 1g |
¥1953.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01004970-5g |
N-Cyclopentyl-2,5-difluoroaniline |
1019585-19-3 | 95% | 5g |
¥5656.0 | 2024-04-18 |
N-cyclopentyl-2,5-difluoroaniline Suppliers
N-cyclopentyl-2,5-difluoroaniline Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on N-cyclopentyl-2,5-difluoroaniline
N-cyclopentyl-2,5-difluoroaniline (CAS No. 1019585-19-3): An Overview of Its Properties and Applications
N-cyclopentyl-2,5-difluoroaniline (CAS No. 1019585-19-3) is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a cyclopentyl group and two fluorine atoms substituted on the aniline ring. The combination of these functional groups imparts distinct chemical and physical properties that make it valuable for various research and industrial purposes.
The molecular formula of N-cyclopentyl-2,5-difluoroaniline is C10H13F2N, and its molecular weight is approximately 187.21 g/mol. The compound is a white to off-white solid at room temperature and has a melting point of around 68-70°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dichloromethane.
One of the key features of N-cyclopentyl-2,5-difluoroaniline is its reactivity in various synthetic transformations. The presence of the aniline group makes it an excellent nucleophile, enabling it to participate in a wide range of reactions such as acylation, alkylation, and coupling reactions. Additionally, the fluorine atoms on the aromatic ring provide electronic effects that can influence the reactivity and selectivity of these reactions.
In the context of pharmaceutical research, N-cyclopentyl-2,5-difluoroaniline has shown promise as a building block for the synthesis of bioactive compounds. Recent studies have explored its potential in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives from N-cyclopentyl-2,5-difluoroaniline that exhibited potent anti-inflammatory activity. These derivatives were found to inhibit key enzymes involved in the inflammatory response, making them potential candidates for further drug development.
Beyond pharmaceutical applications, N-cyclopentyl-2,5-difluoroaniline has also found use in materials science. Its unique electronic properties make it suitable for the preparation of functional materials such as polymers and coatings. Research published in the Journal of Polymer Science: Polymer Chemistry demonstrated that incorporating N-cyclopentyl-2,5-difluoroaniline into polymer chains can enhance their thermal stability and mechanical strength. These properties are particularly valuable for applications requiring high performance under harsh conditions.
The synthesis of N-cyclopentyl-2,5-difluoroaniline typically involves multi-step processes that include the formation of the aniline derivative followed by substitution with the cyclopentyl group and fluorination steps. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common method involves the reaction of 2,5-difluorobenzonitrile with cyclopentylamine followed by reduction to form the final product.
Safety considerations are an important aspect when handling N-cyclopentyl-2,5-difluoroaniline. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in tightly sealed containers away from incompatible materials.
In conclusion, N-cyclopentyl-2,5-difluoroaniline (CAS No. 1019585-19-3) is a valuable compound with diverse applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical structure provides a foundation for developing novel bioactive compounds and functional materials. Ongoing research continues to explore new avenues for its use, further highlighting its significance in modern scientific endeavors.
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